2-(2,6-Dichlorophenyl)acetyl chloride
Overview
Description
2-(2,6-Dichlorophenyl)acetyl chloride is an organic compound with the molecular formula C8H5Cl3O. It is a derivative of acetyl chloride where the acetyl group is substituted with a 2,6-dichlorophenyl group. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,6-Dichlorophenyl)acetyl chloride can be synthesized through the reaction of 2,6-dichlorophenylacetic acid with thionyl chloride. The reaction typically involves refluxing the acid with thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) as a solvent.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and reaction time to prevent the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dichlorophenyl)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,6-dichlorophenylacetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
2,6-Dichlorophenylacetic Acid: Formed by hydrolysis
Scientific Research Applications
2-(2,6-Dichlorophenyl)acetyl chloride is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,6-Dichlorophenyl)acetyl chloride is primarily related to its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, which is a key step in the synthesis of various compounds. In the context of pharmaceuticals, its derivatives, such as diclofenac, inhibit cyclooxygenase enzymes, thereby reducing the production of prostaglandins involved in inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorophenylacetic Acid: The parent acid of 2-(2,6-Dichlorophenyl)acetyl chloride.
2,6-Dichlorobenzoyl Chloride: Another acyl chloride with similar reactivity but different applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and applications. Its ability to form derivatives like diclofenac highlights its importance in pharmaceutical synthesis .
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)acetyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRDBQGBQYINBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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